molecular formula C22H23N5O3 B2794274 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-85-0

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2794274
CAS RN: 540502-85-0
M. Wt: 405.458
InChI Key: KNOJSTXMSXWTAZ-UHFFFAOYSA-N
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Description

The compound “7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a methoxyphenyl group, and a triazolopyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. This core is substituted at the 7-position with a 4-ethoxyphenyl group and at the N-position with a 2-methoxyphenyl group .

Scientific Research Applications

Synthesis and Biological Activity

A compound with a structure closely related to the one , characterized by the presence of triazolopyrimidine, was synthesized using the Biginelli protocol. This compound, part of a series, was evaluated for its antimicrobial and antioxidant activities, highlighting the potential of triazolopyrimidine derivatives in pharmaceutical research for developing new antimicrobial agents with added antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).

Structural and Mechanistic Studies

The transformation of thiazolopyrimidines into triazolopyrimidines has been studied, indicating a method for the structural modification of pyrimidine derivatives, which could be applicable to the synthesis and modification of compounds similar to the one in focus. This research provides insights into the chemical behavior and potential applications of triazolopyrimidines in designing new chemical entities (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Antituberculosis Potential

Triazolopyrimidine derivatives have been synthesized and evaluated for their antituberculous activity, suggesting that such compounds, including the one , might possess useful biological properties against tuberculosis. This opens a pathway for the development of new antituberculous agents based on the triazolopyrimidine scaffold (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antimicrobial Activities

The triazolopyrimidine core has been utilized in synthesizing novel compounds with promising antibacterial activities, underscoring the potential of such structures in contributing to the development of new antimicrobial agents. This aspect of triazolopyrimidines, including the compound , is crucial in the ongoing search for novel antibiotics to combat resistant bacterial strains (El-Agrody et al., 2000).

properties

IUPAC Name

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOJSTXMSXWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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